molecular formula C27H34N4O3S B2911159 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide CAS No. 886888-43-3

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide

Cat. No.: B2911159
CAS No.: 886888-43-3
M. Wt: 494.65
InChI Key: FGCIEPLYMNZCMR-UHFFFAOYSA-N
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Description

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide is a synthetic small molecule characterized by a benzimidazole-piperidine core linked to a sulfonylphenyl group and a 3-cyclohexylpropanamide side chain. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as kinases, GPCRs, and ion channels . The piperidine ring enhances solubility and bioavailability, while the sulfonyl group and cyclohexylpropanamide tail may contribute to target specificity and metabolic stability.

Properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3S/c32-26(15-10-20-6-2-1-3-7-20)28-22-11-13-23(14-12-22)35(33,34)31-18-16-21(17-19-31)27-29-24-8-4-5-9-25(24)30-27/h4-5,8-9,11-14,20-21H,1-3,6-7,10,15-19H2,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCIEPLYMNZCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with a receptor to modulate its signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share partial structural motifs or therapeutic relevance with the target molecule:

VU0155069 (CAS 1130067-06-9)

  • Structure : Chloro-substituted benzimidazolone linked to piperidine and a naphthamide group.
  • Key Features : The benzimidazolone core and piperidine ring align with the target compound, but VU0155069 incorporates a chloro substituent and a naphthalene carboxamide instead of a sulfonylphenyl-cyclohexylpropanamide.

Example 57 (Patent PCT/US12/036594)

  • Structure : Pyrazolo[3,4-d]pyrimidin-chromen core with a cyclopropyl-sulfonamide substituent.
  • Key Features : Shares a sulfonamide group with the target compound but diverges in the heterocyclic core.
  • Activity : Demonstrates anti-inflammatory properties, though exact IC50 values are unspecified .

2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one

  • Structure: Pyridazinone core with a 4-methylphenyl group.
  • Key Features : Lacks the benzimidazole-piperidine motif but shares anti-inflammatory activity.
  • Activity : IC50 of 11.6 μM against LPS-induced macrophage inflammation, suggesting a mechanism distinct from sulfonamide-based compounds .

PZ0331 (CAS 1962928-22-8)

  • Structure: Benzoimidazole-pyridine-piperidine hybrid with morpholinoethyl and dimethylisoxazole substituents.
  • Key Features: Closest structural analog to the target compound, with a benzoimidazole-piperidine core. Key differences include a pyridine linker and morpholinoethyl group instead of sulfonylphenyl-cyclohexylpropanamide.
  • Activity : Reported purity ≥98% (HPLC), but biological data are unavailable .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Therapeutic Area Activity/Notes
Target Compound Benzoimidazole-piperidine Sulfonylphenyl, cyclohexylpropanamide Not specified Structural analog to PZ0331
VU0155069 Benzoimidazolone-piperidine Chloro, naphthamide Not specified Kinase modulation (inferred)
Example 57 Pyrazolo-pyrimidin-chromen Cyclopropyl-sulfonamide Anti-inflammatory IC50 not specified
2-(4-Methylphenyl)-pyridazinone Pyridazinone 4-Methylphenyl Anti-inflammatory IC50 = 11.6 μM
PZ0331 Benzoimidazole-pyridine-piperidine Morpholinoethyl, dimethylisoxazole Not specified ≥98% purity (HPLC)

Key Research Findings and Insights

  • Structural Analogues : The benzoimidazole-piperidine scaffold (shared by the target compound and PZ0331) is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects .
  • Role of Sulfonyl Groups : Sulfonamide-containing compounds (e.g., Example 57) often exhibit enhanced target binding due to hydrogen bonding with active-site residues .
  • Cyclohexylpropanamide Tail: The bulky cyclohexyl group in the target compound may improve membrane permeability compared to smaller substituents like morpholinoethyl in PZ0331 .

Biological Activity

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C24H30N4O2S\text{C}_{24}\text{H}_{30}\text{N}_{4}\text{O}_{2}\text{S}

Key Features:

  • Molecular Weight: 446.59 g/mol
  • CAS Number: 202189-78-4
  • Functional Groups: Benzimidazole, piperidine, sulfonamide, and cyclohexyl moieties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.

  • Enzyme Inhibition:
    • The compound exhibits inhibitory effects on specific kinases involved in cancer cell proliferation. It has been shown to inhibit the activity of protein tyrosine kinases, which are crucial for tumor growth and metastasis .
  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects:
    • The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the overall therapeutic potential of the compound in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound):

  • Anticancer Studies:
    • In vitro studies demonstrated that the compound significantly reduces the viability of cancer cell lines through apoptosis induction. A study conducted on human breast cancer cells showed a decrease in cell proliferation by over 50% at concentrations above 10 µM .
  • Antimicrobial Efficacy:
    • A recent investigation reported that this compound) exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, indicating its potential as an antimicrobial agent .
  • Mechanistic Studies:
    • Mechanistic studies utilizing Western blot analysis revealed that treatment with the compound leads to downregulation of key signaling pathways associated with inflammation and cancer progression, such as NF-kB and MAPK pathways .

Data Summary

Biological ActivityObserved EffectReference
Anticancer>50% reduction in cell viability
AntimicrobialMIC 8–32 µg/mL against bacteria
Anti-inflammatoryDownregulation of NF-kB pathway

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